molecular formula C10H12N4 B12836660 4-N,4-N-dimethylquinazoline-4,6-diamine

4-N,4-N-dimethylquinazoline-4,6-diamine

Cat. No.: B12836660
M. Wt: 188.23 g/mol
InChI Key: LOVDSJRDEBFWJC-UHFFFAOYSA-N
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Description

4-N,4-N-Dimethylquinazoline-4,6-diamine is a quinazoline derivative characterized by a dimethyl substitution at the 4-N position and an amine group at the 6-position. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This scaffold is widely exploited in medicinal chemistry due to its ability to interact with biological targets such as kinases, enzymes, and receptors.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-N,4-N-dimethylquinazoline-4,6-diamine

InChI

InChI=1S/C10H12N4/c1-14(2)10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,11H2,1-2H3

InChI Key

LOVDSJRDEBFWJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,4-N-dimethylquinazoline-4,6-diamine typically involves the reaction of anthranilic acid with dimethylamine in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring. The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-N,4-N-dimethylquinazoline-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

4-N,4-N-dimethylquinazoline-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-N,4-N-dimethylquinazoline-4,6-diamine involves its interaction with specific molecular targets. For instance, as an inhibitor of mitochondrial complex I, it binds to the quinone substrate binding site, reducing mitochondrial respiration and eliciting the release of reactive oxygen species . This mechanism is crucial for its potential therapeutic effects in treating neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline-4,6-diamine Derivatives

Compound Name Substituents at 4-N and 6-N Positions Biological Target/Activity Key Findings Reference
4-N,4-N-Dimethylquinazoline-4,6-diamine 4-N,N-dimethyl; 6-NH₂ Hypothetical (model compound) Increased lipophilicity predicted vs. polar substituents -
Tucatinib (ONT-380) 4-N: Triazolopyridinyloxy phenyl; 6-N: Dihydrooxazolyl HER2 kinase inhibitor IC₅₀ < 1 µM for HER2; minimal EGFR inhibition
4-N-[2-(4-Phenoxyphenyl)ethyl]-quinazoline-4,6-diamine 4-N: Phenoxyphenylethyl; 6-NH₂ Mitochondrial complex I inhibitor IC₅₀ = 0.03 µM; highly specific
N4-(3-Bromophenyl)-quinazoline-4,6-diamine (Intermediate) 4-N: 3-Bromophenyl; 6-NH₂ EGFR inhibitor (synthetic precursor) Demonstrated antitumor activity in derivatives
2-(4-Fluorophenyl)-N6-(6-piperazinylpyrimidin-4-yl)-quinazoline-4,6-diamine 4-N: Fluorophenyl; 6-N: Piperazinylpyrimidine Type II NADH-dehydrogenase inhibitor Improved solubility vs. non-polar substituents

Structure-Activity Relationships (SAR)

  • Bulky substituents (e.g., triazolopyridinyloxy phenyl in tucatinib ) enhance target specificity by restricting binding to kinases with larger active sites, such as HER2.
  • 6-N Substitution :
    • Amine groups (6-NH₂) are common in inhibitors targeting ATP-binding domains (e.g., mitochondrial complex I ). Piperazine or pyrimidine substituents (e.g., ) improve solubility and modulate hydrogen-bonding interactions.

Pharmacological and Physicochemical Properties

  • Metabolic Stability :
    • Dimethylation may protect against oxidative metabolism at the 4-N position, contrasting with compounds bearing metabolically labile groups (e.g., bromophenyl in ).
  • Target Selectivity :
    • Tucatinib’s HER2 specificity (vs. EGFR) is attributed to its triazolopyridinyloxy group, which sterically blocks EGFR binding . In contrast, mitochondrial complex I inhibitors (e.g., ) rely on aromatic substituents for hydrophobic interactions.

Key Research Findings

  • Mitochondrial Complex I Inhibition: The phenoxyphenylethyl-substituted derivative () exhibits nanomolar potency (IC₅₀ = 0.03 µM), highlighting the importance of aromatic substituents for high-affinity binding to hydrophobic enzyme pockets.
  • Kinase Inhibition :
    Tucatinib’s selectivity for HER2 over EGFR (IC₅₀ ratio >1000-fold) underscores the role of substituent size and geometry in kinase specificity .
  • Antitumor Activity : Derivatives like N4-(3-bromophenyl)-quinazoline-4,6-diamine () serve as precursors to compounds with sub-micromolar cytotoxicity, though their activity depends on additional functionalization (e.g., urea groups).

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